molecular formula C12H10N2O2 B8287281 3-(4-Methylpyridin-2-yl)nitrobenzene

3-(4-Methylpyridin-2-yl)nitrobenzene

Cat. No.: B8287281
M. Wt: 214.22 g/mol
InChI Key: PFRLLPCSUCXFKA-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-2-yl)nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) and a 4-methylpyridin-2-yl moiety. This structure combines the electron-withdrawing nitro group with the electron-donating methyl-substituted pyridine, creating unique electronic and steric properties.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-methyl-2-(3-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O2/c1-9-5-6-13-12(7-9)10-3-2-4-11(8-10)14(15)16/h2-8H,1H3

InChI Key

PFRLLPCSUCXFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(4-Methylpyridin-2-yl)nitrobenzene, enabling comparative analysis:

4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

  • Structure : Combines a nitrobenzylidene group with a pyrrole-carbonitrile system and a 4-methylpyridine ring.
  • Key Differences: The presence of a conjugated enone system (2-oxo-2,5-dihydro-1H-pyrrole) introduces additional resonance stabilization absent in the target compound . The nitro group is part of a benzylidene substituent, altering electronic effects compared to direct benzene ring substitution.
  • Relevance : This compound’s crystallographic data (reported in Acta Crystallographica) highlights planar geometry and intermolecular hydrogen bonding, which may inform predictions about the target compound’s solid-state behavior .

4-Methyl-3-nitropyridin-2-amine

  • Structure : A pyridine ring substituted with nitro and amine groups at positions 3 and 2, respectively, and a methyl group at position 3.
  • Key Differences :
    • The amine group (-NH₂) enhances solubility in polar solvents via hydrogen bonding, whereas the target compound lacks such functionality .
    • Substituent positions influence aromatic electrophilic substitution reactivity; the nitro group in the target compound may deactivate the benzene ring more strongly than in this pyridine derivative.

4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide

  • Structure : A benzamide derivative with nitro and pyridinylmethyl substituents.
  • Key Differences :
    • The amide linkage introduces hydrogen-bonding capacity and increased polarity, contrasting with the target compound’s simpler aryl-pyridyl system .
    • The pyridinylmethyl group may confer greater conformational flexibility compared to the rigid pyridine-benzene linkage in the target compound.
  • Synthesis Insights : Registered under CAS 313981-40-7, this compound’s synthetic route (e.g., Friedel-Crafts acylation) could guide derivatization strategies for the target molecule .

Nitrobenzene (C₆H₅NO₂)

  • Structure : A benzene ring with a single nitro substituent.
  • Key Differences: Lacks the 4-methylpyridin-2-yl group, resulting in reduced steric hindrance and simpler electronic effects. Nitrobenzene is sparingly soluble in water (0.2% w/w at 20°C) but miscible with organic solvents like benzene and diethyl ether .
  • Toxicological Context: Nitrobenzene is a known hepatotoxin and methemoglobin inducer .

Comparative Data Table

Property This compound 4-Methyl-3-nitropyridin-2-amine Nitrobenzene
Molecular Formula C₁₂H₁₀N₂O₂ (hypothetical) C₆H₇N₃O₂ C₆H₅NO₂
Key Functional Groups Nitro, methylpyridyl Nitro, amine, methylpyridyl Nitro
Solubility in Water Likely low (inferred) Moderate (due to -NH₂) 0.2% w/w at 20°C
Electron Effects Mixed (donor + acceptor) Strongly activating (-NH₂) + deactivating (-NO₂) Strongly deactivating (-NO₂)
Potential Applications Catalysis, materials science Pharmaceuticals Aniline synthesis, solvents

Research Findings and Implications

  • Reactivity : The target compound’s nitro group likely directs electrophilic substitution to meta positions on the benzene ring, similar to nitrobenzene. However, the methylpyridyl group may sterically hinder reactions, as seen in bulky analogs like 4-Methyl-5-(4-nitrobenzylidene)pyridine .
  • Stability : Crystallographic studies of related compounds suggest that intermolecular interactions (e.g., van der Waals forces) stabilize the solid state, which could be leveraged in designing crystalline materials .
  • Biological Activity : While nitrobenzene is toxic, hybrid structures like 4-Methyl-3-nitropyridin-2-amine exhibit reduced toxicity due to metabolic pathway alterations, hinting at safer profiles for the target compound .

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